[1-(2-Ethoxyethyl)cyclopentyl]methanamine
Overview
Description
[1-(2-Ethoxyethyl)cyclopentyl]methanamine: is a cyclic amine compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring attached to a methanamine group via a 2-ethoxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Ethoxyethyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: [1-(2-Ethoxyethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Reduced amines or alkylated products.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Ethoxyethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a probe for studying enzyme activity .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various physiological pathways and its potential as a drug candidate for treating certain diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of [1-(2-Ethoxyethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclopentylmethanamine: Similar structure but lacks the 2-ethoxyethyl chain.
2-Ethoxyethylamine: Contains the 2-ethoxyethyl chain but lacks the cyclopentyl ring.
Cyclopentylamine: Contains the cyclopentyl ring but lacks the methanamine group.
Uniqueness: [1-(2-Ethoxyethyl)cyclopentyl]methanamine is unique due to its combination of a cyclopentyl ring, a methanamine group, and a 2-ethoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
[1-(2-ethoxyethyl)cyclopentyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBOTMSCERGPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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